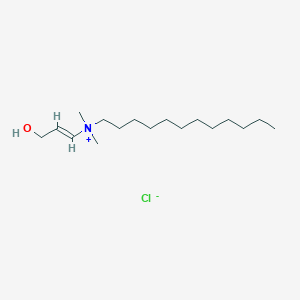

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE

Vue d'ensemble

Description

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in industrial cleaning agents. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective against a broad spectrum of microorganisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE typically involves the reaction of N,N-dimethyldodecylamine with an allyl chloride derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-80°C. The process involves the following steps:

Preparation of Intermediate: Ethanol, epichlorohydrin, and diisopropylamine are added to a stirring reactor with a reflux device. The temperature is increased to 60-80°C, and ethylene glycol is added slowly. The reaction is maintained for 4-10 hours to obtain a 3-chloro-2-hydroxyethoxypropanol intermediate.

Formation of Final Product: Water and N,N-dimethyldodecylamine are added to the intermediate. The temperature is maintained at 70-80°C, and the reaction is carried out for 2-4 hours. The reaction system is then subjected to reflux for an additional 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion rates and cost efficiency. The solvents and catalysts used in the reaction can be recycled, reducing waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogen exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of bromide or iodide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H36ClNO

- Molecular Weight : 305.9268 g/mol

- SMILES Notation : CCCCCCCCCCCCCN+(C)C.[Cl-]

Scientific Research Applications

N,N-Dimethyl-N-Dodecyl(3-Hydroxyallyl) Ammonium Chloride has been explored for its diverse applications in scientific research:

Chemistry

- Surfactant Role : It is utilized as a surfactant in various chemical reactions, enhancing solubility and dispersion of reactants.

- Reaction Medium : Acts as a medium for facilitating reactions involving hydrophobic compounds.

Biology

- Cell Membrane Studies : Employed to study interactions with cell membranes, particularly in understanding membrane permeability and integrity.

- Antiseptic Properties : Used as a disinfectant in laboratory settings to maintain sterile conditions.

Medicine

- Antimicrobial Treatments : Investigated for potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

- Pharmaceutical Preservative : Explored for use in preserving pharmaceutical formulations by inhibiting microbial growth.

Industrial Applications

- Cleaning Agents : Incorporated into industrial cleaning products due to its surfactant and disinfectant properties.

- Water Treatment : Utilized in water treatment processes as a biocide to control microbial growth.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its use as a disinfectant in healthcare settings.

-

Membrane Interaction Research :

- Research focused on the interaction of this compound with lipid bilayers revealed insights into its mechanism of action, highlighting its potential for developing new antimicrobial agents.

Mécanisme D'action

The compound exerts its effects by disrupting intermolecular interactions and dissociating lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The molecular targets include the lipid components of cell membranes, and the pathways involved are primarily related to membrane integrity and permeability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar disinfectant properties.

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.

Uniqueness

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE is unique due to its hydroxylallyl group, which enhances its surfactant properties and provides additional reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong antimicrobial activity and surfactant properties .

Activité Biologique

N,N-DIMETHYL-N-DODECYL(3-HYDROXYALLYL) AMMONIUM CHLORIDE (CAS No. 38094-02-9) is a quaternary ammonium compound notable for its surfactant and antimicrobial properties. This compound is increasingly utilized in various applications, including as a disinfectant, antiseptic, and in industrial cleaning agents. Its biological activity primarily stems from its ability to disrupt cell membrane integrity, making it effective against a wide range of microorganisms.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 305.9268 g/mol

- SMILES Notation : CCCCCCCCCCCN+(C)C.[Cl-]

This compound functions by disrupting the lipid bilayer of microbial cell membranes. This disruption leads to:

- Cell Lysis : The breakdown of cellular integrity results in microbial death.

- Inhibition of Membrane-Bound Enzymes : The compound interferes with the activity of enzymes that are crucial for cellular metabolism.

- Disruption of Proton Motive Force : This affects ATP synthesis and other energy-dependent processes within the cell .

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, effective against bacteria, fungi, and viruses. Studies have shown that it can effectively reduce microbial load in various settings, including healthcare and food industries.

- Case Study : A study on the antimicrobial effects of similar quaternary ammonium compounds demonstrated significant reductions in bacterial counts on contaminated surfaces when treated with these agents .

Toxicological Profile

Research indicates that while this compound is effective as a disinfectant, it also poses risks to non-target organisms. For instance, similar compounds have been shown to disrupt gut microbiota in honeybees, leading to detrimental effects on their health and ecological functions .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | Broad-spectrum | Hydroxylallyl group enhances surfactant properties |

| Didecyldimethylammonium chloride | Effective | Commonly used disinfectant |

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Moderate | Zwitterionic surfactant for protein solubilization |

Research Findings

Recent studies have highlighted the potential adverse effects of quaternary ammonium compounds on non-target species. For example:

Propriétés

IUPAC Name |

dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNIKUGQABQQKK-BACBYAOASA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38094-02-9 | |

| Record name | Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.